molecular formula C21H24BrNO6S B12137628 N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B12137628
M. Wt: 498.4 g/mol
InChI Key: OHIMBKXCBXNBFS-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide (CAS: 877792-76-2, C₂₁H₂₄BrNO₆S, MW: 498.39 g/mol) is a substituted benzamide derivative featuring two distinct moieties:

  • A 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle influencing solubility and electronic properties).

The 3,4,5-trimethoxybenzamide core is common in bioactive molecules, such as microtubule-targeting agents and kinase inhibitors .

Properties

Molecular Formula

C21H24BrNO6S

Molecular Weight

498.4 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H24BrNO6S/c1-27-18-10-15(11-19(28-2)20(18)29-3)21(24)23(17-7-8-30(25,26)13-17)12-14-5-4-6-16(22)9-14/h4-6,9-11,17H,7-8,12-13H2,1-3H3

InChI Key

OHIMBKXCBXNBFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

Comparison with Similar Compounds

Brominated Benzamide Derivatives

Compound Name Substituents Molecular Formula MW (g/mol) Key Data Reference
Target Compound 3-bromobenzyl, 1,1-dioxidotetrahydrothiophen-3-yl C₂₁H₂₄BrNO₆S 498.39 Not reported (synthesis likely involves sulfone oxidation)
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-bromophenyl (directly attached to amide) C₁₆H₁₆BrNO₄ 366.21 Crystal structure with N–H···O hydrogen bonding

Key Differences :

  • The target compound has a bulky 3-bromobenzyl group and a sulfone heterocycle , whereas the 4-bromophenyl analog lacks these features. This structural divergence may lead to differences in solubility (sulfone enhances polarity) and binding interactions.

Heterocyclic-Substituted Benzamides

Compound Name Substituents Molecular Formula MW (g/mol) Key Data Reference
Target Compound 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) C₂₁H₂₄BrNO₆S 498.39 Unique sulfone group (IR: S=O stretches ~1300–1000 cm⁻¹)
N-[1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4,5-trimethoxybenzamide Thiophene-oxadiazole hybrid C₂₃H₂₆N₃O₅S 443.52 Heterocyclic moiety for potential π-π stacking
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide Chlorophenyl-thiazole C₁₉H₁₇ClN₂O₄S 404.87 Thiazole ring introduces planarity and H-bonding sites

Key Differences :

  • The sulfone group in the target compound enhances electron-withdrawing character , whereas thiophene or oxadiazole moieties in analogs contribute to aromatic interactions .
  • Thiazole and oxadiazole substituents may improve metabolic stability compared to the sulfone group .

Aromatic/Amide-Modified Benzamides

Compound Name Substituents Molecular Formula MW (g/mol) Key Data Reference
N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide 4-cyanophenyl (electron-withdrawing cyano group) C₁₇H₁₆N₂O₄ 312.32 Cyano group enhances polarity and H-bond acceptor capacity
N-(2-hydroxyethyl)-3,4,5-trimethoxybenzamide 2-hydroxyethyl (polar, protic group) C₁₂H₁₇NO₅ 255.27 Hydroxy group improves aqueous solubility
N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide Benzodioxole-methyl (fused aromatic system) C₁₉H₂₀NO₇ 373.36 Benzodioxole may enhance blood-brain barrier penetration

Key Differences :

  • The target’s 3-bromobenzyl group offers greater steric bulk compared to smaller groups like cyano or hydroxyethyl.
  • The sulfone heterocycle in the target may reduce metabolic degradation compared to ester or ether-containing analogs .

Physicochemical and Spectral Comparisons

Melting Points and Spectral Features

Compound Category Melting Point Range (°C) IR/NMR Highlights
Target Compound Not reported Expected S=O stretches (IR: ~1300–1000 cm⁻¹), aromatic C–H (NMR: δ 6.5–7.5 ppm)
Brominated Analogs 222–224 (e.g., 4a ) NH stretches (IR: ~3278 cm⁻¹), C=O (IR: ~1667 cm⁻¹)
Heterocyclic Analogs 241–243 (e.g., 2a ) Aromatic C–H (NMR: δ 7.2–7.9 ppm), C=O (IR: ~1638 cm⁻¹)

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